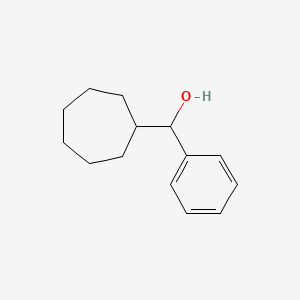

Cycloheptyl(phenyl)methanol

Description

Cycloheptyl(phenyl)methanol (C₁₃H₁₈O; MW: 190.286 g/mol) is a secondary alcohol characterized by a cycloheptyl group bonded to a phenyl-substituted methanol moiety . Its structure combines aromatic and alicyclic features, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound exhibits moderate lipophilicity, influenced by the cycloheptyl ring’s seven-membered carbon framework, which balances steric bulk and hydrophobic interactions . Key synthetic routes include the reduction of cycloheptyl(phenyl)methanone (via Grignard reactions or catalytic hydrogenation) and Friedel-Crafts alkylation pathways .

Properties

IUPAC Name |

cycloheptyl(phenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c15-14(13-10-6-3-7-11-13)12-8-4-1-2-5-9-12/h3,6-7,10-12,14-15H,1-2,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSZAHQNEPIIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptyl(phenyl)methanol can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl(phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form cycloheptyl(phenyl)methane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

Oxidation: Cycloheptyl(phenyl)ketone or cycloheptyl(phenyl)aldehyde.

Reduction: Cycloheptyl(phenyl)methane.

Substitution: Cycloheptyl(phenyl)chloride or cycloheptyl(phenyl)bromide.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : CHPM is utilized as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, such as oxidation and reduction.

- Reagent in Organic Reactions : The compound serves as a reagent in various organic reactions, where its hydroxyl group can act as a nucleophile.

2. Biology

- Biological Activity : CHPM has been studied for its potential antimicrobial and antifungal properties. It demonstrates significant inhibition against various pathogens, making it a candidate for therapeutic applications.

- Binding Studies : Research indicates that CHPM binds to benzodiazepine receptors, suggesting potential applications in neuropharmacology.

3. Medicine

- Drug Development : Ongoing research explores CHPM's potential as a building block for drug development, particularly in anti-inflammatory and antimicrobial therapies.

- Therapeutic Properties : Its derivatives have shown promising results in cytotoxicity against cancer cell lines, indicating potential anticancer applications.

4. Industry

- Production of Specialty Chemicals : CHPM is used in the manufacture of fragrances and flavors, contributing to the specialty chemicals market.

Synthetic Routes

The synthesis of cycloheptyl(phenyl)methanol can be achieved through several methods:

- Grignard Reaction : A common method involves reacting cycloheptanone with phenylmagnesium bromide followed by hydrolysis.

- Biocatalysis : A notable advancement is the use of Lactobacillus paracasei BD101 as a biocatalyst for the asymmetric reduction of cycloheptyl(phenyl)methanone to produce enantiomerically pure (S)-cycloheptyl(phenyl)methanol with high yields (92%) and enantiomeric excess (>99%) .

Table 1: Synthesis Overview

| Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Biocatalysis with L. paracasei | 92 | >99 |

| Traditional Chemical Synthesis | Varies | Varies |

This compound exhibits notable biological activities:

- Antimicrobial Properties : Studies show significant inhibition of microbial growth against pathogens such as E. coli and S. aureus.

Table 2: Antimicrobial Activity

| Pathogen Type | Strain | Inhibition Zone (mm) |

|---|---|---|

| Bacteria | E. coli | 15 |

| S. aureus | 18 | |

| Fungi | C. albicans | 20 |

| A. niger | 17 |

- Anti-inflammatory Effects : In vitro studies indicate that CHPM reduces interleukin-6 (IL-6) levels significantly, highlighting its potential as an anti-inflammatory agent .

Table 3: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| This compound | Antimicrobial | - |

| Derivative A | Anti-inflammatory | 3.59 ± 0.27 |

| Derivative B | Cytotoxicity (MCF-7) | 18.3 ± 1.4 |

| Derivative C | Cytotoxicity (HepG2) | 30.0 ± 1.2 |

Case Studies

Several case studies highlight the significance of this compound:

- Biocatalytic Synthesis : Research demonstrated the effectiveness of Lactobacillus paracasei BD101 in producing enantiomerically pure forms of CHPM, emphasizing its application in green chemistry .

- Antimicrobial Efficacy : Derivatives of CHPM have shown enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin, showcasing their potential against resistant bacterial strains .

- Anti-inflammatory Mechanism : Investigations revealed that CHPM derivatives could significantly reduce IL-6 levels, presenting opportunities for developing new anti-inflammatory drugs .

Mechanism of Action

Cycloheptyl(phenyl)methanol can be compared with similar compounds such as cyclohexyl(phenyl)methanol and cyclooctyl(phenyl)methanol. While these compounds share a similar core structure, the size of the cycloalkyl group influences their chemical properties and reactivity. This compound is unique due to its seven-membered ring, which imparts distinct steric and electronic effects compared to its six- and eight-membered counterparts.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

*Lipophilicity values estimated via QSPR models and experimental data .

Key Observations :

- Ring Size Impact: Cycloheptyl substitution increases lipophilicity by ~0.4 logP units compared to cyclohexyl analogues, enhancing membrane permeability but reducing aqueous solubility .

- Substitution Effects: Halogenation (e.g., 3-bromo substitution) significantly elevates lipophilicity and alters electronic properties, as seen in (3-bromophenyl)(cycloheptyl)methanol . Para- and ortho-methyl substitutions on the phenyl ring improve metabolic stability, while meta-substitutions diminish activity in biological assays .

Table 2: Comparative Bioactivity Profiles

*IC₅₀ values for enzyme inhibition or cellular activity where available.

Key Findings :

- Low Cytotoxicity: this compound and its derivatives (e.g., compound 14) exhibit minimal cytotoxicity (CC₅₀ >500 µM), making them suitable for pharmacological studies .

- Activity Limitations: Unlike optimized analogues (e.g., compound 14 with IC₅₀ = 9 µM), unmodified this compound lacks significant bioactivity, highlighting the need for targeted functionalization .

Biological Activity

Cycloheptyl(phenyl)methanol, also known as cyclohexyl(phenyl)methanol (CHPM), is a biphenyl derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological effects, and therapeutic implications of this compound, drawing from various studies to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including biocatalytic processes. A notable study demonstrated the use of Lactobacillus paracasei BD101 as a biocatalyst for the asymmetric reduction of cyclohexyl(phenyl)methanone to produce enantiomerically pure (S)-cyclohexyl(phenyl)methanol with over 99% enantiomeric excess . The optimization of reaction conditions allowed for a preparative scale production yielding 5.602 g of the product.

Biological Activity

Antimicrobial Activity

this compound has shown promising antimicrobial properties. It was found to bind to benzodiazepine receptors, suggesting potential applications in treating anxiety and related disorders . Additionally, derivatives of this compound have been evaluated for their antibacterial effects, with some exhibiting enhanced potency against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Recent studies have indicated that this compound and its derivatives possess significant anti-inflammatory activities. For instance, compounds derived from this compound were shown to inhibit interleukin-6 (IL-6) production in a dose-dependent manner, highlighting their potential as anti-inflammatory agents . The inhibitory effects were particularly pronounced at higher concentrations (10 and 30 µM).

Cytotoxicity and Anticancer Effects

The cytotoxic effects of this compound derivatives have been evaluated in various cancer cell lines. Some derivatives demonstrated IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents. For instance, certain derivatives showed significant inhibition against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Table 1: Biological Activities of this compound Derivatives

Case Studies

- Biocatalytic Synthesis : The study by Şahin Engin et al. highlighted the effectiveness of Lactobacillus paracasei BD101 in producing enantiomerically pure forms of this compound, emphasizing the potential for green chemistry applications in pharmaceutical synthesis .

- Antimicrobial Efficacy : Research indicated that certain derivatives of this compound exhibited enhanced antibacterial activity compared to traditional antibiotics like ciprofloxacin, showcasing their potential in treating resistant bacterial strains .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that this compound derivatives could significantly reduce IL-6 levels, thus presenting a viable option for developing new anti-inflammatory drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.